N-(2-((4-(2-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

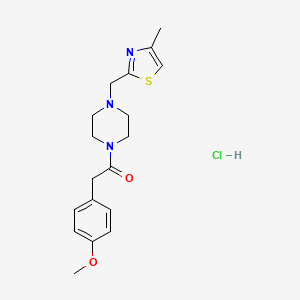

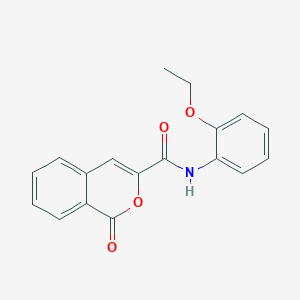

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H24N4O6S and its molecular weight is 448.49. The purity is usually 95%.

BenchChem offers high-quality N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

PET Imaging and Serotonin Receptors

类似于N-(2-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-3-硝基苯甲酰胺的化合物在使用正电子发射断层扫描(PET)研究5-羟色胺神经传递方面具有关键应用。例如,[18F]p-MPPF,一种密切相关的化合物,已被用作PET研究中的5-HT1A拮抗剂。这项研究包括化学、放射化学、动物数据(大鼠、猫和猴)与自显影和PET、PET人体数据、毒性和代谢 (Plenevaux et al., 2000)。

Dopamine D(4) Receptor Ligands

还对这种化合物的衍生物进行了研究,作为高亲和力和选择性多巴胺D(4)受体配体。例如,N-[2-[4-(4-氯苯基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺,一种类似的分子,已被用作研究多巴胺D(4)和D(2)、5-羟色胺5-HT(1A)和肾上腺素α(1)受体的引物 (Perrone et al., 2000)。

探索结构-亲和力关系

研究还关注这些化合物的结构-亲和力关系。对类似化合物的N-1哌嗪环连接的芳香环进行修饰,已导致鉴定出具有中等D(3)亲和力的衍生物。这包括研究中间烷基链延长对D(3)和D(4)受体结合亲和力的影响 (Leopoldo et al., 2002)。

神经阻滞潜力

还对相关化合物的潜在神经阻滞性质进行了研究。例如,对2-甲氧基-5-硝基苯甲酰氯衍生物的研究显示合成了N-取代的2-甲氧基-5-硝基苯甲酰胺,探索其作为神经阻滞剂的潜力 (Valenta et al., 1990)。

合成和药理评价

此外,已对衍生物进行了合成和药理评价,例如2-羟甲基苯甲酰胺,已被研究其抗炎和镇痛性质。这项研究展示了这些化合物的潜在治疗应用 (Okunrobo et al., 2006)。

抗菌和抗炎性能

已进行了与这种化合物相关的新吡啶衍生物的合成和抗菌活性研究,突出了它们显著的抗菌活性和作为抗炎剂的潜力 (Patel & Agravat, 2009)。

未来方向

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors leads to changes in the function of the receptors, affecting the contraction of smooth muscles in various parts of the body .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for various disorders .

属性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6S/c1-30-19-8-3-2-7-18(19)22-10-12-23(13-11-22)31(28,29)14-9-21-20(25)16-5-4-6-17(15-16)24(26)27/h2-8,15H,9-14H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWLUNYMHNBSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2492096.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)

![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)

![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine](/img/structure/B2492106.png)

![5-Methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2492108.png)

![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}quinoline](/img/structure/B2492110.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)